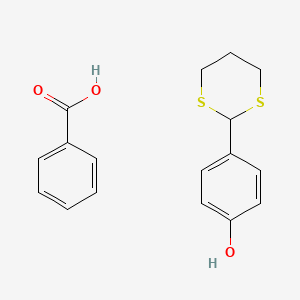
Benzoic acid;4-(1,3-dithian-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;4-(1,3-dithian-2-yl)phenol is an organic compound with the molecular formula C17H18O3S2 It is a derivative of benzoic acid and contains a 1,3-dithiane ring attached to a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-(1,3-dithian-2-yl)phenol typically involves the reaction of 4-hydroxybenzoic acid with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;4-(1,3-dithian-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The 1,3-dithiane ring can be reduced to form thiol or sulfide derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Thiol or sulfide derivatives.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid;4-(1,3-dithian-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid;4-(1,3-dithian-2-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The 1,3-dithiane ring and phenol group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid;4-(1,3-dithian-2-yl)phenol: Contains a 1,3-dithiane ring and phenol group.
4-(1,3-dithian-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
4-(1,3-dithian-2-yl)phenol: Lacks the benzoic acid moiety.
Uniqueness
This compound is unique due to the presence of both a 1,3-dithiane ring and a phenol group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
586968-96-9 |
|---|---|
Fórmula molecular |
C17H18O3S2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
benzoic acid;4-(1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C10H12OS2.C7H6O2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;8-7(9)6-4-2-1-3-5-6/h2-5,10-11H,1,6-7H2;1-5H,(H,8,9) |
Clave InChI |
FGUMNZZYYSFTMM-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


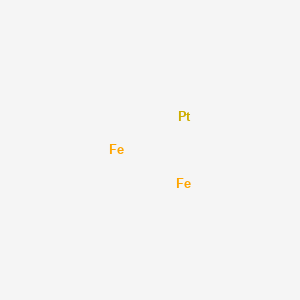

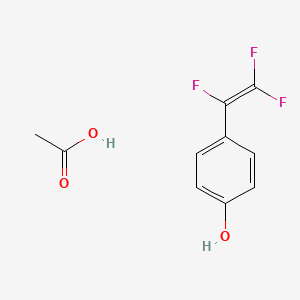
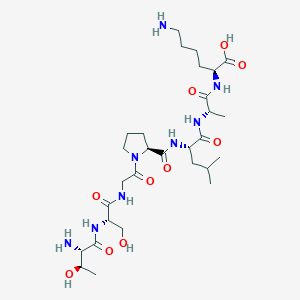
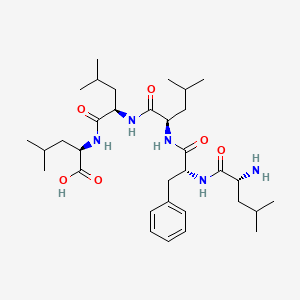
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)

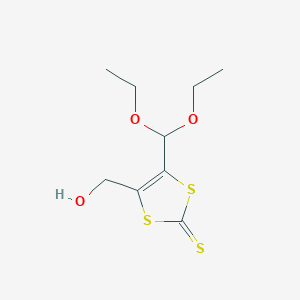
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
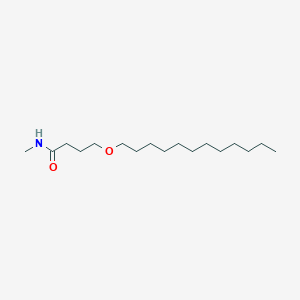
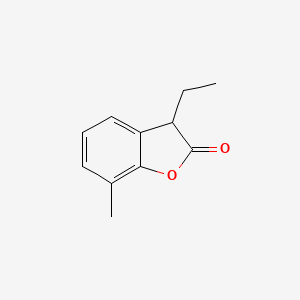
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
